molecular formula C19H22N2O3S B10964389 1-(4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone

1-(4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone

Cat. No.: B10964389
M. Wt: 358.5 g/mol
InChI Key: MBBKCJMXQNSYLF-UHFFFAOYSA-N
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Description

1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a piperazine ring substituted with a 4-methylphenylsulfonyl group and a phenyl ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methylphenylsulfonyl chloride: This is achieved by reacting 4-methylbenzenesulfonyl chloride with thionyl chloride.

    Formation of piperazine derivative: The 4-methylphenylsulfonyl chloride is then reacted with piperazine to form 4-[(4-methylphenyl)sulfonyl]piperazine.

    Coupling with phenyl ethanone: Finally, the 4-[(4-methylphenyl)sulfonyl]piperazine is coupled with phenyl ethanone under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include sulfone derivatives, secondary amines, and various substituted piperazine compounds.

Scientific Research Applications

1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE: Shares a similar piperazine and sulfonyl structure but with a morpholino group.

    1-METHYL-4-(4-{[4-(4-METHYLPHENOXY)PHENYL]SULFONYL}PHENOXY)BENZENE: Contains a similar sulfonyl group but with different substituents on the phenyl rings.

Uniqueness

1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C19H22N2O3S/c1-15-3-9-19(10-4-15)25(23,24)21-13-11-20(12-14-21)18-7-5-17(6-8-18)16(2)22/h3-10H,11-14H2,1-2H3

InChI Key

MBBKCJMXQNSYLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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